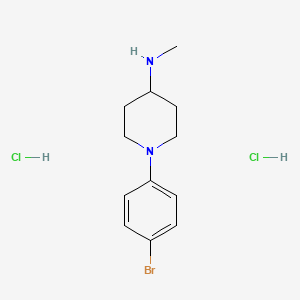
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3-Triazol-4-yl)pyridinehydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring fused with a triazole ring, making it a versatile molecule in various chemical and biological applications. This compound is known for its stability and ability to form coordination complexes with metals, which makes it valuable in both research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride typically involves a “click” reaction, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, producing the triazole ring in a single step. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
化学反应分析
Types of Reactions
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the initial synthesis via CuAAC.
Organic Solvents: Such as methanol and ethyl acetate, are commonly used in purification and recrystallization processes.
Major Products
The major products formed from these reactions include various substituted triazole derivatives and metal coordination complexes, which have applications in catalysis and materials science .
科学研究应用
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
作用机制
The mechanism by which 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride exerts its effects is primarily through its ability to form coordination complexes with metals. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. For example, its anticancer activity is attributed to the formation of ruthenium complexes that induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings, offering enhanced coordination capabilities.
Uniqueness
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride is unique due to its specific triazole ring position, which provides distinct coordination properties and biological activities compared to other triazole-pyridine compounds. Its ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
属性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
2-(2H-triazol-4-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-4-8-6(3-1)7-5-9-11-10-7;/h1-5H,(H,9,10,11);1H |
InChI 键 |
ROFHAEFXKMUHKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NNN=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


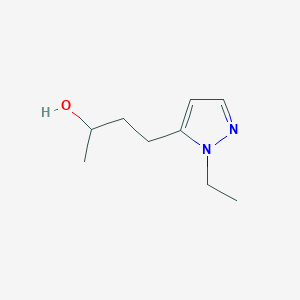
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)


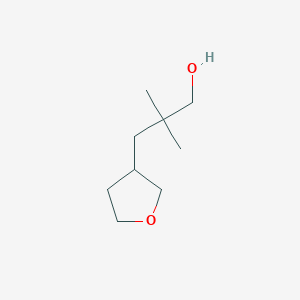
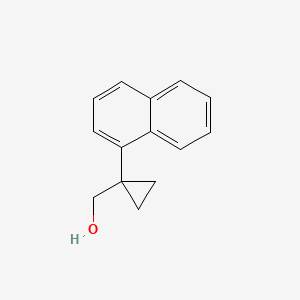
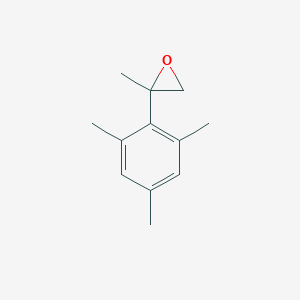
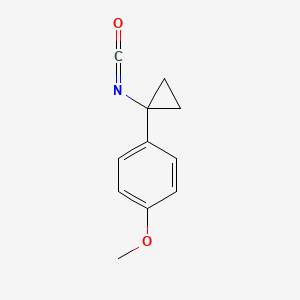
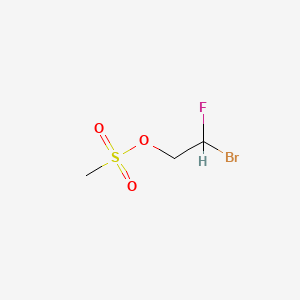

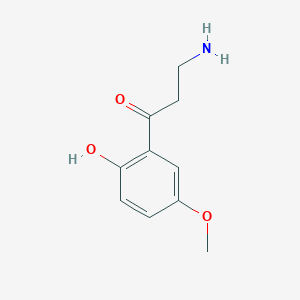
![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
